molecular formula C26H25N3O4 B11187955 2-amino-4',6'-diethyl-4',7,8'-trimethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile

2-amino-4',6'-diethyl-4',7,8'-trimethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile

Cat. No.: B11187955
M. Wt: 443.5 g/mol
InChI Key: BAULIXJSKKJMDG-UHFFFAOYSA-N
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Description

2-amino-4’,6’-diethyl-4’,7,8’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4’,6’-diethyl-4’,7,8’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[4,3-b]pyran core, followed by the introduction of the pyrrolo[3,2,1-ij]quinoline moiety. Key steps include:

    Formation of the pyrano[4,3-b]pyran core: This can be achieved through a condensation reaction between a suitable aldehyde and a dihydropyran derivative under acidic conditions.

    Spirocyclization: The spiro linkage is formed by reacting the pyrano[4,3-b]pyran intermediate with a suitable quinoline derivative in the presence of a base.

    Functional Group Introduction: The amino, diethyl, trimethyl, dioxo, and carbonitrile groups are introduced through various substitution and addition reactions, often requiring specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.

    Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.

    Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4’,6’-diethyl-4’,7,8’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-amino-4’,6’-diethyl-4’,7,8’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4’,6’-diethyl-4’,7,8’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile: shares structural similarities with other spiro compounds and quinoline derivatives.

Uniqueness

    Structural Complexity: The unique spiro structure and combination of functional groups make this compound distinct from other similar molecules.

    Reactivity: Its diverse reactivity profile allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

2'-amino-9,11-diethyl-6,7',11-trimethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile

InChI

InChI=1S/C26H25N3O4/c1-6-15-11-25(5,7-2)29-21-16(15)8-13(3)9-17(21)26(24(29)31)18(12-27)22(28)33-19-10-14(4)32-23(30)20(19)26/h8-11H,6-7,28H2,1-5H3

InChI Key

BAULIXJSKKJMDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=C4C(=O)OC(=C5)C)N)C#N)C)(C)CC

Origin of Product

United States

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